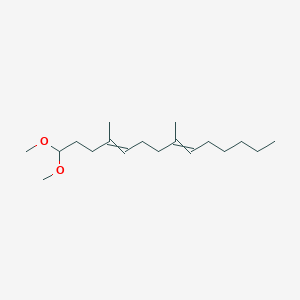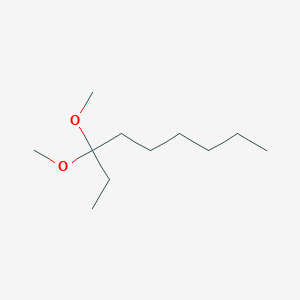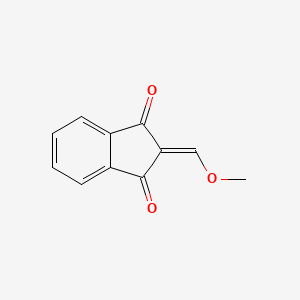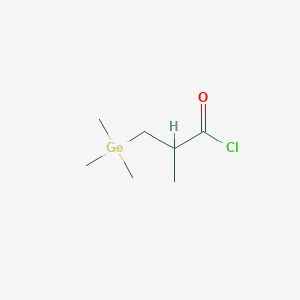![molecular formula C8H14ClF3N2 B14291200 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride CAS No. 112498-70-1](/img/structure/B14291200.png)
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium compound known for its unique structural features and chemical properties. This compound is characterized by the presence of a trifluoroethyl group attached to a diazabicyclo[2.2.2]octane framework, making it a valuable molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, enhancing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form stable complexes with various drugs.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octane: Lacks the chloride ion, affecting its solubility and reactivity.
1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a bromide ion, which can influence its reactivity and interaction with other molecules.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is unique due to its specific combination of a trifluoroethyl group and a quaternary ammonium structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of 1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[222]octan-1-ium chloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
112498-70-1 |
|---|---|
Molecular Formula |
C8H14ClF3N2 |
Molecular Weight |
230.66 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C8H14F3N2.ClH/c9-8(10,11)7-13-4-1-12(2-5-13)3-6-13;/h1-7H2;1H/q+1;/p-1 |
InChI Key |
DYBFPZWPPDFVIO-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CC(F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)

![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)







